molecular formula C13H20N2O2 B2793319 1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one CAS No. 2175581-28-7

1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B2793319
CAS No.: 2175581-28-7
M. Wt: 236.315
InChI Key: PBMYYKWLNAROBB-UHFFFAOYSA-N
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Description

The compound “1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring and a piperidin-4-yl ring . Pyrrolidin-2-one is a five-membered lactam (a cyclic amide) that is a common scaffold in medicinal chemistry . Piperidine is a six-membered ring with one nitrogen atom, and it’s also a common structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a pyrrolidin-2-one ring and a piperidin-4-yl ring. These rings are likely to contribute to the stereochemistry of the molecule and its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the lactam (pyrrolidin-2-one) and the secondary amine (piperidin-4-yl). The lactam could potentially undergo hydrolysis, opening the ring, while the secondary amine could participate in reactions typical of amines, such as acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a lactam could increase its polarity, affecting its solubility in different solvents .

Future Directions

The potential bioactivity of this compound, suggested by the presence of the pyrrolidin-2-one and piperidin-4-yl rings, could make it a subject of interest for future research in medicinal chemistry .

Properties

IUPAC Name

1-[(1-prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-12(16)14-8-5-11(6-9-14)10-15-7-3-4-13(15)17/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMYYKWLNAROBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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